molecular formula C9H18O5 B15180362 3-(1-((Allyloxy)-2-hydroxymethyl)ethoxy)propane-1,2-diol CAS No. 97417-02-2

3-(1-((Allyloxy)-2-hydroxymethyl)ethoxy)propane-1,2-diol

Cat. No.: B15180362
CAS No.: 97417-02-2
M. Wt: 206.24 g/mol
InChI Key: MXMIROSADFKWTA-UHFFFAOYSA-N
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Description

It is a clear, colorless to light yellow viscous liquid that is completely miscible in water . This compound is used as a synthetic intermediate in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyloxy-1,2-propanediol typically involves the reaction of glycerol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, glycerol monoallyl ether, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production of 3-allyloxy-1,2-propanediol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

3-allyloxy-1,2-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols .

Scientific Research Applications

3-allyloxy-1,2-propanediol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-allyloxy-1,2-propanediol involves its interaction with specific molecular targets and pathways. The compound can act as a precursor in various biochemical reactions, leading to the formation of active intermediates that exert their effects on biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Glycerol α-monoallyl ether
  • Glycerol 1-allyl ether
  • 2-allyloxyethanol
  • 3-ethoxy-1,2-propanediol

Uniqueness

3-allyloxy-1,2-propanediol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its allyloxy group provides versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various compounds .

Properties

CAS No.

97417-02-2

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

3-(3-hydroxy-1-prop-2-enoxypropoxy)propane-1,2-diol

InChI

InChI=1S/C9H18O5/c1-2-5-13-9(3-4-10)14-7-8(12)6-11/h2,8-12H,1,3-7H2

InChI Key

MXMIROSADFKWTA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(CCO)OCC(CO)O

Origin of Product

United States

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